5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Description
Properties
CAS No. |
648917-66-2 |
|---|---|
Molecular Formula |
C10H9N3O6 |
Molecular Weight |
267.19 g/mol |
IUPAC Name |
5-methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H9N3O6/c1-17-8-5-6(3-4-7(8)13(15)16)12-10(14)19-9(11-12)18-2/h3-5H,1-2H3 |
InChI Key |
ZDZSXQBCHSLJFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Substituted Hydrazides
The initial step involves converting the appropriate aromatic ester or acid into the corresponding hydrazide:
- Starting Material: Methyl 3-methoxy-4-nitrobenzoate or related ester.
- Reagent: Hydrazine hydrate (NH2NH2·H2O).
- Solvent: Ethanol or ethanol/toluene mixture.
- Conditions: Heating at 40–80 °C for 16 hours or longer, depending on substrate reactivity.
- Outcome: Formation of 3-methoxy-4-nitrophenyl hydrazide intermediate.
This step is crucial for introducing the hydrazine moiety necessary for subsequent cyclization.
Cyclization to 1,3,4-Oxadiazol-2(3H)-one
The hydrazide intermediate undergoes cyclization to form the oxadiazolone ring:
- Cyclizing Agent: Triphosgene is commonly used as a mild and effective cyclodehydrating agent.
- Base: Pyridine or diisopropylethylamine (DIPEA) to neutralize HCl generated.
- Solvent: Dichloromethane (DCM).
- Temperature: 0 °C to room temperature.
- Procedure: The hydrazide and base are dissolved in DCM and cooled; triphosgene solution is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until completion.
- Workup: Addition of aqueous ammonium hydroxide to quench excess reagents, followed by washing with acid and drying.
- Result: Formation of the 1,3,4-oxadiazol-2(3H)-one ring with the desired substitution pattern.
Representative Synthetic Route Summary
Analytical and Characterization Data
The synthesized compound is typically characterized by:
- Melting Point Determination: Confirms purity and identity.
- Spectroscopic Methods:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm ring formation and substitution pattern.
- Infrared Spectroscopy (IR): Identification of characteristic oxadiazolone carbonyl and aromatic nitro groups.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (approx. 267 g/mol).
- Thin Layer Chromatography (TLC): Reaction monitoring and purity assessment.
Notes on Reaction Optimization and Variations
- Reaction times and temperatures may be adjusted to optimize yields.
- Alternative dehydrating agents such as phosphorus oxychloride or polyphosphoric acid have been reported but triphosgene offers milder conditions and better control.
- The presence of electron-withdrawing groups like nitro can influence reaction rates and require careful monitoring.
- Purification methods include recrystallization from methanol or chromatographic techniques depending on scale and purity requirements.
Chemical Reactions Analysis
Chemical Reactions Involving Oxadiazoles
Oxadiazoles can undergo various chemical reactions, including substitution, oxidation, and reduction. These reactions can be used to modify the existing structure or to synthesize new derivatives with enhanced biological activity.
Substitution Reactions
Substitution reactions can be used to replace existing functional groups on the oxadiazole ring or its substituents. For example, the nitro group can be reduced to an amino group, which can then be further modified.
Oxidation and Reduction Reactions
Oxidation reactions might involve the conversion of the oxadiazole ring to other heterocyclic compounds, while reduction could involve the removal of the nitro group to form an amino derivative.
Spectroscopic Analysis
Spectroscopic methods such as UV-Visible, IR, 1H NMR, 13C NMR, and MS are crucial for characterizing oxadiazole derivatives. These techniques help in confirming the structure and identifying functional groups present in the compound.
Spectroscopic Data:
-
UV-Visible : Absorption bands between 264 and 291 nm are typical for π-π* transitions of the oxadiazole group .
-
IR : Characteristic bands for the oxadiazole ring include NN and COC stretching frequencies.
-
1H NMR : Signals for aromatic protons and methoxy groups can be observed.
-
13C NMR : Downfield signals for the oxadiazole carbons and methoxy groups are expected.
Biological Activities
Oxadiazoles have shown promising biological activities, including antibacterial and anticancer effects. The presence of a nitro group can enhance these activities due to its electron-withdrawing properties.
Biological Activity Data:
| Compound | Activity | IC50/EC50 |
|---|---|---|
| Oxadiazole Derivatives | Antibacterial | Varies |
| Oxadiazole Derivatives | Anticancer | Varies |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Activity
- Position of Methoxy/Nitro Groups : Metoxadiazone (2-methoxyphenyl) and the target compound (3-methoxy-4-nitrophenyl) demonstrate how substituent positions influence applications. The nitro group in the target compound may enhance herbicidal potency by increasing electrophilicity, similar to oxadiazon’s chloro and isopropoxy groups .
- Lipophilicity vs. Receptor Affinity : highlights that lipophilic substituents (e.g., alkyl chains) on the oxadiazolone nitrogen improve CNS permeation but reduce melatonin receptor affinity. The nitro group in the target compound may balance lipophilicity and electronic effects for optimized activity .
Biological Activity
5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 264.25 g/mol. Its structure features a methoxy group and a nitrophenyl substituent that are crucial for its biological activity.
Research indicates that oxadiazole derivatives can exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies have shown that certain oxadiazole derivatives can increase the expression of pro-apoptotic factors like p53 and promote caspase activation, leading to programmed cell death in cancer cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives:
- Cell Line Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds range from 1.82 to 5.55 μM against HCT-116 and MCF-7 cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-Methoxy... | HCT-116 | 2.86 |
| 5-Methoxy... | MCF-7 | 5.55 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicate that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were found to be effective against strains like E. coli and S. aureus .
Case Studies
- Antitumor Efficacy : A study published in Nature reported on a series of oxadiazole derivatives where modifications led to enhanced anticancer activities. The structure–activity relationship (SAR) indicated that specific substitutions on the oxadiazole ring significantly influenced potency against tumor cells .
- Mechanistic Insights : Another research article provided insights into the molecular docking studies showing strong interactions between oxadiazole derivatives and target proteins involved in cancer progression. These findings support the potential for developing novel anticancer agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one, and how can nitro group stability be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via a two-step process: (1) esterification of substituted benzoic acids (e.g., methyl 3-methoxy-4-nitrobenzoate) followed by (2) cyclization with hydrazine derivatives under acidic conditions. To stabilize the nitro group, maintain temperatures below 60°C during cyclization and use inert atmospheres (N₂/Ar). Yields exceeding 75% have been reported for structurally similar bromo- and trifluoromethyl-substituted oxadiazolones under optimized conditions .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) validates the molecular formula, while ¹H/¹³C NMR distinguishes substituent positions. For example, the methoxy protons exhibit distinct singlet peaks in ¹H NMR (~δ 3.8–4.0 ppm), and NOESY correlations resolve regiochemistry between the methoxy and nitro groups. ¹⁵N NMR further confirms oxadiazolone tautomerism .
Advanced Research Questions
Q. How can researchers design analogs of this compound to enhance selectivity for carboxylesterase inhibition (e.g., Notum)?
- Methodological Answer : Fragment-based drug design (FBDD) coupled with X-ray crystallography of enzyme-inhibitor complexes identifies key binding interactions. For Notum inhibitors, introducing bulky substituents (e.g., tert-butyl) at the oxadiazolone C5 position improves potency, while polar groups (e.g., nitrile) at C3 enhance selectivity. Competitive enzymatic assays (IC₅₀) and surface plasmon resonance (SPR) validate binding kinetics .
Q. What experimental strategies resolve contradictions between in vitro and ex vivo inhibition data for oxadiazolone derivatives targeting MAO B?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor blood-brain barrier penetration. Parallel studies should include:
- In vitro : Microsomal stability assays (e.g., liver S9 fractions) to assess metabolic degradation.
- Ex vivo : MAO B activity measurements in brain homogenates post oral administration.
Pharmacokinetic profiling (e.g., AUC, t₁/₂) bridges these datasets. For MAO B inhibitors like compound 12a, ex vivo ED₅₀ values (0.56 mg/kg) aligned with in vitro IC₅₀ (1.4 nM) after adjusting for bioavailability .
Q. How can computational modeling predict the environmental persistence of this compound under varying pH conditions?
- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS model hydrolysis pathways. For oxadiargyl analogs, simulations at pH 5–9 predicted rapid degradation via nitro group reduction, validated experimentally via LC-MS/MS. QSAR models correlate logP with half-life (t₁/₂) in aqueous systems .
Q. What kinetic assays confirm tight-binding inhibition of oxadiazolone derivatives against enzymatic targets like MAO B?
- Methodological Answer : Pre-incubate MAO B with the inhibitor for 30–60 minutes, then initiate reactions with substrate (e.g., benzylamine). Progress curves analyzed via nonlinear regression (e.g., Morrison equation) yield Ki (0.22 µM) and Ki* (0.7 nM). Stopped-flow fluorescence further quantifies on/off rates .
Q. How do substituent modifications influence melatonin receptor (MT1R/MT2R) binding affinity?
- Methodological Answer : Replace the nitro group with bioisosteres (e.g., cyano, sulfonamide) and assess via radioligand displacement assays. For MT2R, E)-vinylnaphthalene derivatives showed 10-fold selectivity over MT1R. Functional cAMP assays (IC₅₀) and Hill coefficients (>1.5) indicate positive cooperativity .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting IC₅₀ values reported for oxadiazolone derivatives across different enzyme isoforms?
- Methodological Answer : Standardize assay conditions (pH, temperature, enzyme purity) and validate with reference inhibitors (e.g., selegiline for MAO B). For Notum vs. MAO B selectivity, use orthogonal assays (fluorometric vs. radiometric) to eliminate interference. Meta-analysis of published Ki values identifies outliers due to assay variability .
Q. What statistical approaches are recommended for analyzing SAR datasets of oxadiazolone-based inhibitors?
- Methodological Answer : Multivariate analysis (e.g., partial least squares regression) correlates substituent descriptors (Hammett σ, π) with bioactivity. For MAO B, 3D-QSAR models (CoMFA) highlight steric bulk at C5 as critical for potency (r² > 0.85). Cross-validation (q² > 0.5) ensures model robustness .
Tables of Key Data
Table 1 : Comparative IC₅₀ Values for Oxadiazolone Derivatives
| Compound | Target | IC₅₀ (nM) | Selectivity (A/B) | Reference |
|---|---|---|---|---|
| 12a (MAO B inhibitor) | MAO B | 1.4 | >71,400 | |
| Notum inhibitor (23bb) | Notum | 120 | N/A | |
| MT2R ligand (E)-vinylnapth | MT2R | 85 | 10 (vs. MT1R) |
Table 2 : Synthetic Yields for Substituted Oxadiazolones
| Substituents | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 4-Bromo-3-(CF₃)phenyl | 79 | H₂SO₄, 50°C, 12h | |
| 2-Chloro-4-nitrophenyl | 68 | HCl, RT, 24h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
